1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid
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Overview
Description
1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the trifluoromethyl group in this compound enhances its pharmacological properties, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid involves several steps. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process typically involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the indole scaffold . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carboxylic acid group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it useful in studying various biological processes and pathways.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole scaffold allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The trifluoromethyl group enhances the compound’s stability and bioavailability, contributing to its overall pharmacological effects .
Comparison with Similar Compounds
1-[4-(trifluoromethyl)benzyl]-1H-indole-3-carboxylic acid can be compared with other indole derivatives and trifluoromethyl-containing compounds. Similar compounds include:
- 4-(trifluoromethyl)benzyl bromide
- 4-(trifluoromethyl)benzyl chloride
- 4-fluorobenzyl bromide
These compounds share structural similarities but differ in their specific functional groups and biological activities. The presence of the trifluoromethyl group in this compound makes it unique in terms of its enhanced pharmacological properties and stability .
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2/c18-17(19,20)12-7-5-11(6-8-12)9-21-10-14(16(22)23)13-3-1-2-4-15(13)21/h1-8,10H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBUHVGWUQAKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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